5-(4-Fluorobenzenesulfonyl)pentylamine
Overview
Description
Molecular Structure Analysis
The molecular formula of 5-(4-Fluorobenzenesulfonyl)pentylamine is C11H16FNO2S . The exact molecular structure is not provided in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results .Scientific Research Applications
1. Biomedical Applications 5-(4-Fluorobenzenesulfonyl)pentylamine, closely related to 4-fluorobenzenesulfonyl chloride, has been utilized in biomedical research. For example, 4-fluorobenzenesulfonyl chloride is used as an activating agent for covalent attachment of biological substances to solid supports, such as polystyrene microspheres or cellulose rods. This process maintains the biological function of the attached molecules and has potential therapeutic applications in bioselective separation techniques (Chang et al., 1992).
2. Synthesis of Pharmaceutically Interesting Substances The compound plays a role in the synthesis of pharmaceutically relevant substances. For instance, 4-fluorobenzenesulfonyl chloride has been used to produce N-sulfonylpyridinium triflates, which are key in synthesizing benzenesulfonamides, a class of substances with pharmaceutical relevance (Weiss & Pühlhofer, 2001).
3. Antitumor Drug Synthesis Research has shown that sulfonamide derivatives, which can be synthesized using related compounds like 4-fluorobenzenesulfonyl chloride, show promise in the development of antitumor drugs. These derivatives exhibit high antitumor activity and low toxicity, highlighting their potential as therapeutic agents (Huang, Lin, & Huang, 2002).
4. Development of Alzheimer’s Therapeutics In the realm of neurodegenerative diseases, derivatives of related sulfonamides have been synthesized and evaluated as potential therapeutic agents for Alzheimer’s disease. These compounds show inhibitory effects on enzymes like acetylcholinesterase, which is significant in Alzheimer's treatment (Abbasi et al., 2018).
Properties
IUPAC Name |
5-(4-fluorophenyl)sulfonylpentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO2S/c12-10-4-6-11(7-5-10)16(14,15)9-3-1-2-8-13/h4-7H,1-3,8-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVRROSAVBMTPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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